N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole ring substituted at the 4-position with a carboxamide group. The benzyl moiety at the 1-position of the triazole is functionalized with 3,4-dimethoxy groups, while the 5-position bears a 3,4-dimethylphenylamino substituent. Structural determination of such molecules typically employs X-ray crystallography tools like SHELX and OLEX2 , which facilitate precise elucidation of molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-15(9-13(12)2)22-19-18(23-25-24-19)20(26)21-11-14-6-8-16(27-3)17(10-14)28-4/h5-10H,11H2,1-4H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
NURWHGSDFZADEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding, contributing to our understanding of biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery and development.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural homology with other triazole-carboxamide derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Key Observations
Substituent Electronic Effects: The target compound’s 3,4-dimethoxybenzyl group introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the bromine-substituted analog in . Bromine’s electronegativity and bulk could reduce solubility but promote halogen bonding in biological targets.
Steric and Conformational Differences :
- The ethyl linker in ’s compound introduces conformational flexibility, which might affect binding to rigid enzyme active sites compared to the target compound’s rigid benzyl group.
Synthetic and Analytical Considerations :
- Structural characterization of these compounds relies heavily on crystallographic software (e.g., SHELX , OLEX2 ), particularly for resolving substituent orientation and hydrogen-bonding networks.
Research Implications and Limitations
For example:
- Solubility and Bioavailability : Methoxy groups generally improve aqueous solubility, but methyl groups may counteract this by increasing hydrophobicity.
- Biological Activity : The 3,4-dimethylphenyl group could enhance interactions with hydrophobic enzyme pockets, whereas bromine in ’s compound might facilitate halogen bonding in target proteins.
Current literature lacks explicit pharmacological data for the target compound, underscoring the need for targeted studies on its synthesis, crystallography, and bioactivity profiling.
Biological Activity
N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxybenzyl and 3,4-dimethylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
IC50 Values
The effectiveness of related triazole compounds has been evaluated using IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.51 ± 0.083 |
| Compound B | A549 (Lung) | 0.19 ± 0.075 |
| Compound C | DU-145 (Prostate) | 0.16 ± 0.083 |
These values indicate that certain derivatives exhibit lower IC50 values than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, suggesting enhanced potency .
Antimicrobial Activity
In addition to anticancer properties, the compound's structural analogs have been tested for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activities of related compounds:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
These results indicate that certain derivatives possess significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through the activation of intrinsic pathways.
- Antibacterial Mechanisms : The antimicrobial activity may involve disruption of bacterial membranes or inhibition of protein synthesis.
Study on Anticancer Activity
A study conducted on a series of triazole derivatives revealed that specific modifications in the side chains significantly enhanced anticancer efficacy. The study utilized the MTT assay to evaluate cell viability in response to treatment with these compounds .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of triazole-based compounds against drug-resistant strains of bacteria. The results highlighted the potential for these compounds as alternatives to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
